2-Chloro-1-(4-iodophenyl)propan-1-one
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Overview
Description
2-Chloro-1-(4-iodophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClIO It is a halogenated ketone, characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-iodophenyl)propan-1-one typically involves the halogenation of a suitable precursor. One common method starts with 4-iodoacetophenone, which undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in acidic or basic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-iodobenzoic acid.
Reduction: Formation of 2-chloro-1-(4-iodophenyl)propan-1-ol.
Scientific Research Applications
2-Chloro-1-(4-iodophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-iodophenyl)propan-1-one involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate for various chemical transformations. The ketone group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-isobutylphenyl)propan-1-one: Similar structure but with an isobutyl group instead of iodine.
1-(4-Iodophenyl)propan-2-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Chloro-1-(4-iodophenyl)propan-1-one is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns. This dual halogenation allows for a broader range of chemical transformations compared to its analogs.
Properties
Molecular Formula |
C9H8ClIO |
---|---|
Molecular Weight |
294.51 g/mol |
IUPAC Name |
2-chloro-1-(4-iodophenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClIO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
QYNDXVHPXQDUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)I)Cl |
Origin of Product |
United States |
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